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molecular formula C12H9ClFN3O2 B8391069 2-chloro-5-fluoro-N-(3,4-ethylenedioxyphenyl)-4-pyrimidineamine

2-chloro-5-fluoro-N-(3,4-ethylenedioxyphenyl)-4-pyrimidineamine

Cat. No. B8391069
M. Wt: 281.67 g/mol
InChI Key: ASRXSKWXNLKLKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08748597B2

Procedure details

The reaction flask equipped with a magnetic stirring bar and a rubber septum (to prevent loss of 2,4-dichloro-5-fluoropyrimidine and N2 inlet was charged with 3,4-ethylenedioxyaniline (34 g, 225 mmol), MeOH (100 mL), H2O (300 mL) and 2,4-dichloro-5-fluoropyrimidine (25 g, 150 mmol). The reaction mixture was stirred at room temperature for 1 h, diluted with H2O (1.5 liter), acidified with 2N HCl (200 mL) and sonicated. The solid obtained was filtered, washed with H2O and dried to obtain 33 g (78%) of the desired product, 2-chloro-N4-(3,4-ethylenedioxyphenyl)-5-fluoro-4-pyrimidineamine (R926087). 1H NMR (CDCl3): δ 8.02 (1H, d, J=3 Hz), 7.25 (d, 1H, J=1.2 Hz), 6.98 (dd, 1H, J=2.4 and 8.1 Hz), 6.85 (d, 1H, J=5.7 Hz), 4.27 (m, 4H); 19F NMR (CDCl3): −44570; LCMS: ret. time: 26.70 min.; purity 100%; MS (m/e): 283 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
34 g
Type
reactant
Reaction Step Three
Quantity
25 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
1.5 L
Type
solvent
Reaction Step Five
Yield
78%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([F:9])=[CH:4][N:3]=1.N#N.[CH2:12]1[CH2:22][O:21][C:20]2[CH:19]=[CH:18][C:16]([NH2:17])=[CH:15][C:14]=2[O:13]1.Cl>O.CO>[Cl:1][C:2]1[N:7]=[C:6]([NH:17][C:16]2[CH:18]=[CH:19][C:20]3[O:21][CH2:22][CH2:12][O:13][C:14]=3[CH:15]=2)[C:5]([F:9])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
Quantity
34 g
Type
reactant
Smiles
C1OC=2C=C(N)C=CC2OC1
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)F
Name
Quantity
300 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
1.5 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction flask equipped with a magnetic stirring bar
CUSTOM
Type
CUSTOM
Details
sonicated
CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)NC1=CC2=C(C=C1)OCCO2)F
Measurements
Type Value Analysis
AMOUNT: MASS 33 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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